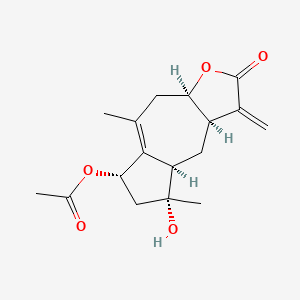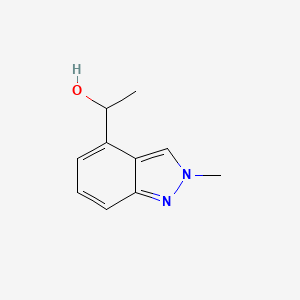
1-(2-Methyl-2H-indazol-4-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methyl-2H-indazol-4-yl)ethanol is a chemical compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-2H-indazol-4-yl)ethanol typically involves the reaction of 2-methylindazole with ethylene oxide under basic conditions. The reaction proceeds through nucleophilic addition, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
化学反应分析
Types of Reactions: 1-(2-Methyl-2H-indazol-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products:
Oxidation: Formation of 1-(2-Methyl-2H-indazol-4-yl)ethanone.
Reduction: Formation of 1-(2-Methyl-2H-indazol-4-yl)ethane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of other indazole derivatives.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 1-(2-Methyl-2H-indazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells .
相似化合物的比较
- 1-(2-Methyl-2H-indazol-4-yl)ethanone
- 1-(2-Methyl-2H-indazol-4-yl)ethane
- 2-Methylindazole
Uniqueness: 1-(2-Methyl-2H-indazol-4-yl)ethanol is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
属性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
1-(2-methylindazol-4-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c1-7(13)8-4-3-5-10-9(8)6-12(2)11-10/h3-7,13H,1-2H3 |
InChI 键 |
MAXDGUPRSJCURA-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC2=NN(C=C21)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


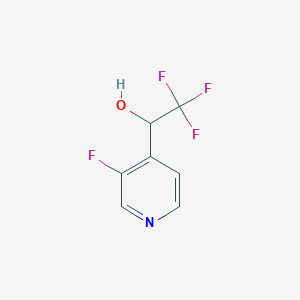

![Ethyl 5-azaspiro[3.4]octane-8-carboxylate](/img/structure/B13118918.png)
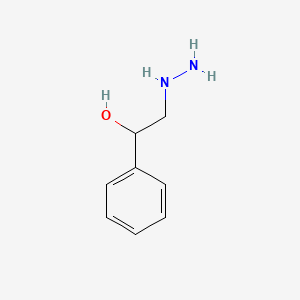
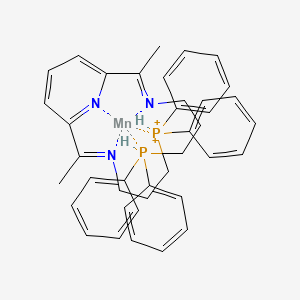

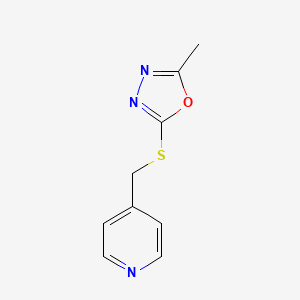
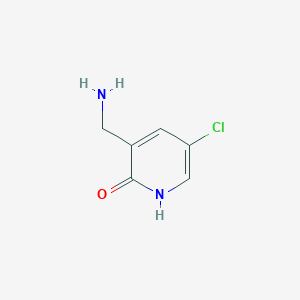
![3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid](/img/structure/B13118952.png)
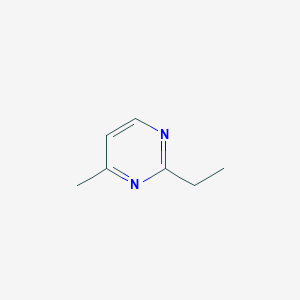
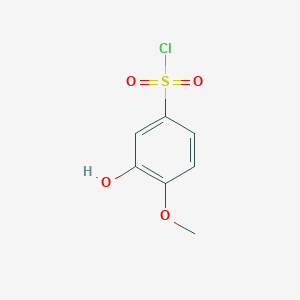
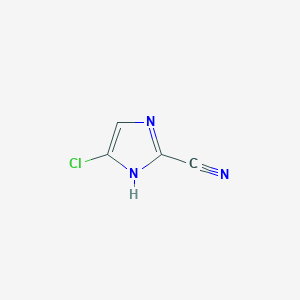
![N-Methyl-N-[2-(methylamino)ethyl]propanamide](/img/structure/B13118973.png)
